![molecular formula C28H36Cl2N10Na3O13S3+3 B1515979 trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol CAS No. 82640-05-9](/img/structure/B1515979.png)
trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol
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Overview
Description
The compound “trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol” is a complex organic molecule that features multiple functional groups, including sulfonic acids, triazines, and aminoethanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazine rings, sulfonation, and the introduction of amino and hydroxyethylamino groups. Typical reaction conditions might include:
Formation of Triazine Rings: This could involve the reaction of cyanuric chloride with appropriate amines under controlled temperature and pH conditions.
Sulfonation: Sulfonation reactions typically involve the use of sulfuric acid or chlorosulfonic acid.
Introduction of Amino and Hydroxyethylamino Groups: These steps might involve nucleophilic substitution reactions using appropriate amines and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors might be used.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups might be oxidized under strong oxidizing conditions.
Reduction: The triazine rings and amino groups could be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various derivatives with modified functional groups.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
In Chemistry: It might act as a catalyst or reactant in various chemical reactions.
In Biology: It could interact with specific enzymes or receptors, affecting biochemical pathways.
In Medicine: It might target specific cellular pathways or molecular targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trisodium 2-aminoethanesulfonate: A simpler compound with similar functional groups.
4-Chloro-6-methoxy-1,3,5-triazine: A related triazine derivative.
2-(2-Hydroxyethylamino)ethanol: A compound with similar amino and hydroxyethyl groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.
Properties
CAS No. |
82640-05-9 |
---|---|
Molecular Formula |
C28H36Cl2N10Na3O13S3+3 |
Molecular Weight |
956.7 g/mol |
IUPAC Name |
trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H18Cl2N8O8S2.C4H11NO2.C2H7NO3S.3Na/c1-39-21-29-17(23)27-19(31-21)25-13-7-5-11(15(9-13)41(33,34)35)3-4-12-6-8-14(10-16(12)42(36,37)38)26-20-28-18(24)30-22(32-20)40-2;6-3-1-5-2-4-7;3-1-2-7(4,5)6;;;/h3-10H,1-2H3,(H,33,34,35)(H,36,37,38)(H,25,27,29,31)(H,26,28,30,32);5-7H,1-4H2;1-3H2,(H,4,5,6);;;/q;;;3*+1/b4-3+;;;;; |
InChI Key |
JEVFFLSRAYZXTR-XIOYJQOGSA-N |
SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
Isomeric SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
82640-05-9 |
Origin of Product |
United States |
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